5-(Pyridin-3-yl)pentanamide is an organic compound characterized by a pyridine ring attached to a pentanamide chain. Its chemical structure can be represented as CHNO, with the International Chemical Identifier (InChI) being InChI=1S/C11H14N2O/c12-11(13)7-3-1-2-4-8-14-10(11)9-5-6-15-14/h5-6,9H,1-4,7H2,(H,12,13). The compound is notable for its potential applications in medicinal chemistry and biological studies.
5-(Pyridin-3-yl)pentanamide can be sourced from various chemical suppliers and is classified as an amide due to the presence of the amide functional group (-C(=O)N-) in its structure. It is also categorized under pyridine derivatives, which are known for their diverse biological activities.
The synthesis of 5-(Pyridin-3-yl)pentanamide typically involves the reaction between 4-(pyridin-3-yl)aniline and 5-bromovaleryl chloride. This reaction is facilitated by a base such as triethylamine in an anhydrous solvent like dichloromethane at room temperature.
While specific industrial methods for producing 5-(Pyridin-3-yl)pentanamide are not extensively documented, scaling up laboratory syntheses typically involves optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
The molecular structure of 5-(Pyridin-3-yl)pentanamide consists of a five-carbon chain (pentanamide) linked to a pyridine ring at the third position. The molecular weight is approximately 190.24 g/mol.
5-(Pyridin-3-yl)pentanamide can participate in various chemical reactions:
Major products from these reactions include N-oxides, corresponding amines, and various substituted pyridine derivatives.
The mechanism of action of 5-(Pyridin-3-yl)pentanamide primarily involves its interaction with specific molecular targets such as dopamine receptors. Derivatives of this compound have been studied for their effects on neurotransmitter activity in the brain, suggesting a potential role in neuropharmacology .
5-(Pyridin-3-yl)pentanamide has several applications in scientific research:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1